1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine
Description
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine is a chemical compound with a complex structure that includes a piperidine ring attached to a sulfonyl group derived from tetrahydronaphthalene
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h8-9,12H,1-7,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJWBMXWBQRZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
- 5,6,7,8-Tetrahydro-2-naphthoic acid
- 5,6,7,8-Tetrahydro-2-naphthylamine
Comparison: 1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperidine is unique due to the presence of both a piperidine ring and a sulfonyl group derived from tetrahydronaphthalene. This combination imparts distinct chemical properties and potential biological activities compared to its similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
